N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771233
InChI: InChI=1S/C15H17N3O4/c1-10-3-2-4-12-11(10)5-6-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22)
SMILES:
Molecular Formula: C15H17N3O4
Molecular Weight: 303.31 g/mol

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine

CAS No.:

Cat. No.: VC14771233

Molecular Formula: C15H17N3O4

Molecular Weight: 303.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine -

Specification

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
IUPAC Name 2-[[2-[[2-(4-methylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H17N3O4/c1-10-3-2-4-12-11(10)5-6-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22)
Standard InChI Key WYBSDMMWYNLRDE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CN(C2=CC=C1)CC(=O)NCC(=O)NCC(=O)O

Introduction

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that integrates an indole derivative with a dipeptide, glycylglycine. This compound has garnered attention in medicinal chemistry and biochemical research due to its unique structure and potential biological activities.

Key Characteristics:

  • Molecular Formula: C13H16N2O3C_{13}H_{16}N_{2}O_{3}

  • Molecular Weight: Approximately 248.28 g/mol.

  • Classification: Peptide derivative and indole derivative.

The compound's hybrid structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.

Structural Features

The structure of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine combines:

  • Indole Ring: Known for its role in bioactive compounds such as serotonin and tryptophan.

  • Acetyl Moiety: Enhances chemical reactivity.

  • Glycylglycine Segment: Contributes to peptide-like properties.

Table 1: Comparison with Related Compounds

Compound NameStructure FeaturesNotable Activities
Indole-3-acetic acidIndole ring + acetic acidPlant growth regulation
TryptophanIndole ring + amino acidPrecursor to serotonin
SerotoninIndole ring + neurotransmitterMood regulation
N-[4-bromoindol]-2-acetamideBrominated indole + acetate groupAnticancer properties

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine stands out due to its combination of an indole ring with acetyl and dipeptide moieties, enhancing its chemical and biological versatility.

Synthesis

The synthesis of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine involves:

  • Starting Materials: Indole derivatives and amino acids.

  • Reaction Conditions:

    • Controlled temperature and pH.

    • Use of coupling agents to link the acetyl group and glycylglycine moiety.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Mass Spectrometry (MS).

These methods ensure high purity and yield of the final product.

Mechanism of Action

The compound interacts with enzymes and receptors via:

  • The indole ring, which modulates enzyme activity or receptor binding.

  • The acetyl and glycylglycine segments, which enhance binding affinity and specificity.

Potential Therapeutic Applications

Research indicates the compound may:

  • Bind to tubulin proteins, suggesting anticancer properties.

  • Influence pathways involved in cell division.

Table 2: Physical Characteristics

PropertyDescription
StateSolid at room temperature
Molecular Weight248.28 g/mol
StabilityStable under standard conditions; sensitive to extreme pH or oxidative environments.

Research Significance

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is valuable for:

  • Medicinal Chemistry: Its structural complexity offers potential for drug development.

  • Biochemical Studies: Understanding its interaction with biological targets could lead to novel therapeutic approaches.

Further research is needed to explore its full range of biological activities, toxicity profile, and pharmacokinetics.

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